molecular formula C15H15N3O4 B343639 methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

Cat. No.: B343639
M. Wt: 301.3 g/mol
InChI Key: ADEOYJBTIAZGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and methoxymethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component condensation reaction. This involves the reaction of dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aldehydes in an aqueous medium, often catalyzed by cerium dioxide (CeO2) nanoparticles . The use of CeO2 nanoparticles as a catalyst is advantageous due to their high surface area and reusability, making the process more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of non-hazardous solvents and recyclable catalysts, are likely to be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce functional groups such as nitro or cyano groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce primary or secondary amines.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.3 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H15N3O4/c1-20-8-11-13(15(19)21-2)12(9-3-5-18-6-4-9)10(7-16)14(17)22-11/h3-6,12H,8,17H2,1-2H3

InChI Key

ADEOYJBTIAZGSK-UHFFFAOYSA-N

SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

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